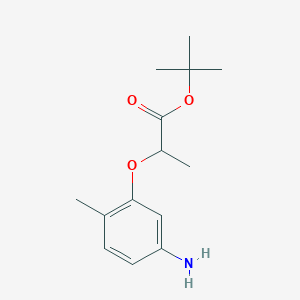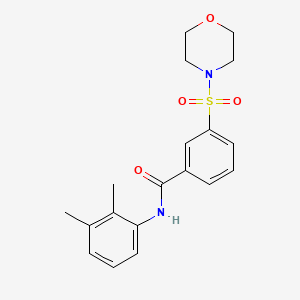![molecular formula C12H13N3 B2926524 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine CAS No. 87673-89-0](/img/structure/B2926524.png)
1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine
概要
説明
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its fused imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities.
作用機序
Target of Action
The primary targets of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine are currently unknown
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular functions .
Biochemical Pathways
The compound’s influence on cellular pathways is likely dependent on its interaction with its yet-to-be-identified targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
準備方法
The synthesis of 1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine typically involves the reaction of 3,4-diaminopyridine with benzaldehyde derivatives in the presence of sodium metabisulfite (Na2S2O5). The reaction proceeds through a cyclization process, resulting in the formation of the imidazo[4,5-c]pyridine core . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.
化学反応の分析
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced imidazo[4,5-c]pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[4,5-c]pyridine core, using reagents such as halogens or alkylating agents.
科学的研究の応用
類似化合物との比較
1-Phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine can be compared with other similar compounds, such as:
1-(4-methylphenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine: This compound has a methyl group on the phenyl ring, which may alter its chemical and biological properties.
Imidazo[4,5-b]pyridine derivatives: These compounds have a different ring fusion pattern, leading to variations in their chemical reactivity and biological activities.
4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine:
特性
IUPAC Name |
1-phenyl-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-10(5-3-1)15-9-14-11-8-13-7-6-12(11)15/h1-5,9,13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZXAXIEQPOBPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-bromophenyl)-N-[3-(9H-carbazol-9-yl)-2-hydroxypropyl]methanesulfonamide](/img/structure/B2926441.png)

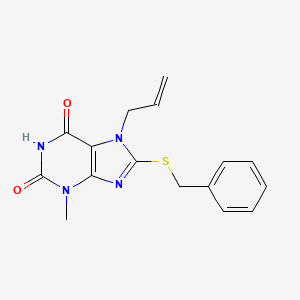
![6-Cyclopropyl-2-{[1-(pyridine-4-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2926447.png)
![3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2926448.png)

![8-(4-fluorophenyl)-2-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2926452.png)
![5-cyclopropyl-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B2926454.png)
![N-(4-methoxyphenyl)-2-({6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2926455.png)
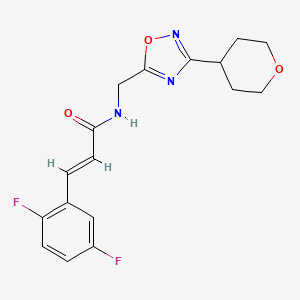
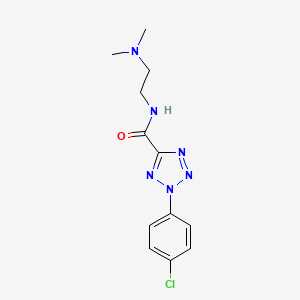
![9-benzyl-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2926459.png)
